

Application Note: Sodium Oxalate- $^{13}\text{C}_2$ Protocol for Metabolic Flux Analysis

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Compound of Interest

Compound Name: Sodium oxalate- $^{13}\text{C}_2$

CAS No.: 260429-91-2

Cat. No.: B1602490

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Abstract & Scope

Metabolic Flux Analysis (MFA) of oxalate is uniquely challenging because oxalate is largely a metabolic "dead end" in mammalian hosts, yet it exhibits high dynamic turnover via renal excretion and microbial degradation. This protocol details the use of **Sodium Oxalate- $^{13}\text{C}_2$** ($^{13}\text{C}_2\text{-Ox}$) as a stable isotope tracer to quantify two critical flux vectors:

- Host Systemic Flux: Discriminating Intestinal Absorption () from Endogenous Hepatic Synthesis ().
- Microbial Flux: Quantifying Oxalate Degradation () by gut commensals (e.g., *Oxalobacter formigenes*).

Target Audience: Drug development teams (RNAi, enzyme therapeutics) and renal physiology researchers.

Scientific Foundation (E-E-A-T)

The "Dual-Source" Problem

In hyperoxaluria, elevated urinary oxalate (

) drives pathology.

is the sum of two distinct fluxes:

Standard assays measure only total

. By administering an oral load of $^{13}\text{C}_2\text{-Ox}$, we can isotopically resolve the contribution of dietary absorption (

) from hepatic synthesis (

).

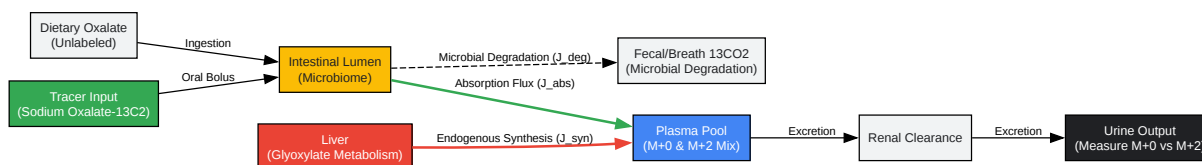
Mechanistic Causality & Tracer Choice

- Compound: **Sodium Oxalate- $^{13}\text{C}_2$** (HOOC-COOH where both carbons are ^{13}C).[\[1\]](#)[\[2\]](#)
- Stability: The ^{13}C -carbon bond is non-exchangeable under physiological conditions, ensuring the label remains on the oxalate backbone until decarboxylation.
- Ascorbate Interference (Critical): Ascorbate (Vitamin C) spontaneously degrades to oxalate at $\text{pH} > 4.0$ ex vivo. This generates "fake" unlabeled oxalate. Our protocol mandates immediate acidification to $\text{pH} < 2.0$ to freeze this artifact.

Experimental Design & Workflows

Workflow Visualization

The following diagram illustrates the compartmental flux model and the analytical logic.



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Figure 1: Compartmental model of oxalate flux. The $^{13}\text{C}_2$ -tracer (Green) tracks absorption, while unlabeled oxalate (Red) represents endogenous synthesis + unlabeled diet.

Protocol 1: In Vivo Bioavailability & Synthesis Flux (Human/Primate)

Objective: Determine the fractional absorption of oxalate and calculate endogenous synthesis rates.

Materials

- Tracer: **Sodium Oxalate-13C2** (>99% atom % ^{13}C).^[2]
- Vehicle: Gelatin capsule (size 0) or dissolved in distilled water (50 mg/dose).
- Collection Containers: 3L urine jugs containing 20 mL of 6M HCl (Pre-acidified).
- Diet: Controlled low-oxalate, fixed-calcium diet (800 mg Ca/day) for 3 days prior.

Dosing Strategy

- Day 1 (Equilibration): Subject adheres to controlled diet. Collect 24h baseline urine (Time -24 to 0).
- Day 2 (Tracer Administration):
 - Time 0: Administer 0.37 mmol (approx. 50 mg) **Sodium Oxalate-13C2** orally with standard breakfast.

- Rationale: 50 mg approximates a typical dietary load, ensuring physiological relevance of transport kinetics (SLC26A6 transporter).
- Sampling:
 - Collect urine in fractions: 0–6h, 6–12h, and 12–24h.
 - Crucial Step: Verify urine pH < 2.0 immediately upon receipt. If pH > 2.0, add more HCl. This prevents ascorbate conversion.

Analytical Method (LC-MS/MS)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Column: Weak Anion Exchange (WAX) (e.g., Waters Atlantis Premier BEH C18 AX or OASIS WAX). Note: Standard C18 cannot retain oxalate.

Sample Preparation:

- Aliquot: Transfer 50 μ L acidified urine to a 96-well plate.
- Internal Standard (IS): Add 50 μ L of [$^{13}\text{C}_3$]-Malonic Acid (or [D_2]-Oxalate if $^{13}\text{C}_2\text{-Ox}$ is not the tracer).
 - Note: Since $^{13}\text{C}_2\text{-Ox}$ is the tracer, you cannot use it as the IS. You must use a surrogate IS or an alternate isotopologue (e.g., $^{13}\text{C}_2\text{-}^{18}\text{O}_4\text{-Oxalate}$).
- Precipitation: Add 200 μ L Methanol. Vortex 5 min. Centrifuge 4000g x 10 min.
- Dilution: Dilute supernatant 1:10 with water (to reduce matrix effects).

MS Parameters (Negative Mode ESI):

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
Endogenous Oxalate (M+0)	88.9	60.9	30	12
Tracer Oxalate (M+2)	90.9	62.9	30	12

| IS (¹³C₃-Malonate) | 106.0 | 61.0 | 30 | 10 |

Flux Calculations

1. Fractional Absorption (

):

Reference Range: Healthy individuals typically absorb 2–15% of the dose. >20% indicates hyperabsorption (enteric hyperoxaluria).

2. Endogenous Synthesis Rate (

):

Note: This assumes the absorption of the tracer equals the absorption of dietary oxalate.

Protocol 2: In Vitro Microbial Degradation Assay

Objective: Quantify the oxalate-degrading capacity (

) of fecal microbiomes or probiotic strains.

Methodology

- Preparation: Prepare anaerobic fecal slurries (10% w/v) in PBS + Cysteine-HCl (reducing agent).
- Spike: Add **Sodium Oxalate-¹³C₂** to a final concentration of 5 mM.
- Incubation: Anaerobic chamber at 37°C. Timepoints: 0, 2, 4, 6, 24 hours.

- Quench: Transfer 100 μ L aliquot into 100 μ L 1M HCl (stops metabolism and precipitates proteins).
- Analysis: Measure the disappearance of M+2 Oxalate and the appearance of M+1 Formate (if measuring formate pathway) or ^{13}C -CO₂ (via headspace analysis).

Calculation:

Data Presentation & Interpretation

Summary of Expected Results

Parameter	Healthy Control	Primary Hyperoxaluria (PH1)	Enteric Hyperoxaluria
Urinary M+0 (Endogenous)	Normal (< 40 mg/day)	High (> 100 mg/day)	Normal/High
Urinary M+2 (Tracer)	2–10% Recovery	2–10% Recovery	> 20% Recovery
Inferred Flux Source	Mixed	Hepatic Synthesis Dominant	Gut Absorption Dominant

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